Cas no 2731-06-8 (2-Methyltryptamine)
2-Methyltryptamine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Methyl-1H-indol-3-yl)ethanamine
- ART-CHEM-BB B006949
- 2-Methylindole-3-ethylamine
- 2-METHYL TRYPTAMINE
- AKOS B006949
- RARECHEM AN KA 1106
- 1H-Indole-3-ethanamine, 2-methyl-
- 2-methyl-1H-Indole-3-ethanamine
- 1H-Indole-3-ethanamine,2-methyl
- 2-Methyl-1H-indole-3-ethylamine
- 3-(2-Aminoethyl)-2-methylindole
- 2-(2-Methyl-1H-indol-3-yl)-ethylamine
- 2-Methyltryptamine
- 2-(2-methyl-1H-indol-3-yl)ethan-1-amine
- CPVSLHQIPGTMLH-UHFFFAOYSA-N
- Q63392397
- 2-(2-methylindol-3-yl)ethylamine
- 2-Methyltryptamin
- Cambridge id 5112300
- TimTec1_002997
- Oprea1_321802
- Oprea1_726612
- MLS000122004
- AKOS000308360
- 2731-06-8
- SCHEMBL1424220
- EINECS 220-347-3
- M2055
- 2-Methyl-1H-indole-3-ethanamine Hydrochloride; 3-(2-Aminoethyl)-2-methyl-indole Hydrochloride;
- 2-methyltryptamine hydrochloride
- F66
- HMS2388D13
- EU-0053050
- Z336079656
- CHEMBL2358910
- D-Homo-16-alpha-hydroxyprednisolone
- ALBB-023673
- DB-050605
- DTXSID30181755
- FD7377
- EN300-65968
- CS-0008756
- FS-1950
- SMR000119444
- MFCD00130185
- NS00050170
- BRD-K57059123-001-01-3
- BCP25815
- HMS1542I05
- W-204216
- SY027668
- 1h-indole-2-methyl-3-ethanamine
- NCGC00245043-01
- (2R,3R,4aS,4bS,10aR,10bS,11S,12aS)-2,3,11-Trihydroxy-2-(hydroxymethyl)-10a,12a-dimethyl-2,3,4,4a,5,6,10b,11,12,12a-decahydrochrysene-1,8(4bH,10aH)-dione
- DS-3051
- STK072030
- AB03694
- A923879
-
- MDL: MFCD00130185
- Inchi: 1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3
- InChI Key: CPVSLHQIPGTMLH-UHFFFAOYSA-N
- SMILES: N1([H])C2=C([H])C([H])=C([H])C([H])=C2C(C([H])([H])C([H])([H])N([H])[H])=C1C([H])([H])[H]
Computed Properties
- Exact Mass: 174.11600
- Monoisotopic Mass: 174.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.8
- XLogP3: 1.8
Experimental Properties
- Color/Form: Brown solid
- Density: 1.126
- Melting Point: 106.0 to 110.0 deg-C
- Boiling Point: 177°C/1.5mmHg(lit.)
- Flash Point: 194.4°C
- Refractive Index: 1.65
- PSA: 41.81000
- LogP: 2.67780
2-Methyltryptamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:0-10°C
2-Methyltryptamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methyltryptamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0220-1g |
2-(2-Methyl-1H-indol-3-yl)-ethylamine |
2731-06-8 | 97% | 1g |
424.02CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0220-5g |
2-(2-Methyl-1H-indol-3-yl)-ethylamine |
2731-06-8 | 97% | 5g |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0220-25g |
2-(2-Methyl-1H-indol-3-yl)-ethylamine |
2731-06-8 | 97% | 25g |
5427.47CNY | 2021-05-08 | |
| Matrix Scientific | 011331-1g |
3-(2-Aminoethyl)-2-methylindole |
2731-06-8 | 1g |
$69.00 | 2023-09-09 | ||
| Matrix Scientific | 011331-5g |
3-(2-Aminoethyl)-2-methylindole |
2731-06-8 | 5g |
$258.00 | 2023-09-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M829804-5g |
2-(2-Methyl-1H-indol-3-yl)ethanamine |
2731-06-8 | 98% | 5g |
1,100.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2055-5G |
2-Methyltryptamine |
2731-06-8 | >98.0%(GC)(T) | 5g |
¥590.00 | 2024-04-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35890-5g |
2-(2-Methyl-1H-indol-3-yl)ethanamine |
2731-06-8 | 5g |
¥1106.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35890-1g |
2-(2-Methyl-1H-indol-3-yl)ethanamine |
2731-06-8 | 1g |
¥326.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35890-250mg |
2-(2-Methyl-1H-indol-3-yl)ethanamine |
2731-06-8 | 250mg |
¥136.0 | 2021-09-08 |
2-Methyltryptamine Suppliers
2-Methyltryptamine Related Literature
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Masatoshi Maeki,Sho Ito,Reo Takeda,Go Ueno,Akihiko Ishida,Hirofumi Tani,Masaki Yamamoto,Manabu Tokeshi Chem. Sci. 2020 11 9072
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Mary C. Andorfer,Hyun June Park,Jaylie Vergara-Coll,Jared C. Lewis Chem. Sci. 2016 7 3720
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3. Catalytic asymmetric preparation of pyrroloindolines: strategies and applications to total synthesisGuang-Jian Mei,Wai Lean Koay,Chuan Xiang Alvin Tan,Yixin Lu Chem. Soc. Rev. 2021 50 5985
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4. Reactions of tryptophols and N α-acetyltryptamines with iodine azide. Formation of 3a-azido-3,3a,8,8a-tetrahydro-2H-furo- and 3a-azido-1,2,3,3a,8,8a-hexahydropyrrolo-[2,3-b]indolesMasazumi Ikeda,Kazunori Ohno,Misuzu Katsura,Moon-Woo Chun,Yasumitsu Tamura α-acetyltryptamines with iodine azide. Formation of 3a-azido-33a88a-tetrahydro-2H-furo- and 3a-azido-1233a88a-hexahydropyrrolo-[23-b]indoles. Masazumi Ikeda Kazunori Ohno Misuzu Katsura Moon-Woo Chun Yasumitsu Tamura J. Chem. Soc. Perkin Trans. 1 1979 3061
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Manfred Man?en,Laurel L. Schafer Chem. Soc. Rev. 2020 49 6947
Additional information on 2-Methyltryptamine
Exploring the Chemistry and Applications of 2-Methyltryptamine (CAS No. 2731-06-8)
2-Methyltryptamine, with the CAS number 2731-06-8, is a fascinating compound in the field of organic chemistry. This molecule belongs to the tryptamine class, which is known for its diverse biological activities and structural significance. The presence of a methyl group at the 2-position of the indole ring differentiates it from other tryptamine derivatives, giving it unique chemical and physical properties. Researchers and chemists often explore 2-Methyltryptamine for its potential applications in medicinal chemistry, neuroscience, and even material science.
The chemical structure of 2-Methyltryptamine consists of an indole ring system with an ethylamine side chain and a methyl substituent at the second carbon. This modification influences its reactivity, solubility, and interaction with biological systems. The CAS 2731-06-8 compound is often studied for its role in neurotransmitter pathways, particularly those involving serotonin and dopamine. Understanding its mechanism of action can provide insights into neurological disorders and potential therapeutic avenues.
One of the most searched topics related to 2-Methyltryptamine is its synthesis and purification methods. Chemists frequently look for optimized procedures to produce high-purity 2-Methyltryptamine for research purposes. Common techniques include reductive amination of the corresponding ketone or via modifications of the indole ring system. The demand for reliable synthesis protocols highlights the importance of this compound in academic and industrial research.
In recent years, the interest in tryptamine derivatives has surged due to their potential in drug discovery and development. 2-Methyltryptamine is no exception, as it serves as a valuable scaffold for designing novel compounds with targeted biological effects. Researchers are particularly intrigued by its potential to modulate receptor activity, which could lead to breakthroughs in treating mood disorders and cognitive impairments.
Another hot topic in the context of CAS 2731-06-8 is its spectroscopic characterization. Analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming the identity and purity of 2-Methyltryptamine. These methods are frequently discussed in online forums and scientific communities, as accurate characterization is critical for reproducible research. The availability of spectral data for 2-Methyltryptamine aids chemists in verifying their synthetic products.
The stability and storage conditions of 2-Methyltryptamine are also subjects of frequent queries. Proper handling and storage are crucial to maintain the integrity of the compound. It is recommended to store 2-Methyltryptamine in a cool, dry environment, away from light and moisture, to prevent degradation. These practical considerations are vital for laboratories and researchers working with this compound.
Beyond its chemical properties, 2-Methyltryptamine has garnered attention for its potential role in neuroscience. The compound's interaction with serotonin receptors makes it a candidate for studying mood regulation and cognitive functions. While much of the research is still in the exploratory phase, the interest in tryptamine-based compounds continues to grow, driven by the need for new therapeutic agents.
In the realm of material science, 2-Methyltryptamine and its derivatives are being investigated for their photophysical properties. The indole ring system can contribute to the development of fluorescent probes and organic semiconductors. This interdisciplinary application highlights the versatility of CAS 2731-06-8 and its relevance beyond traditional chemistry.
For those interested in the commercial availability of 2-Methyltryptamine, it is essential to source the compound from reputable suppliers. Quality assurance and compliance with regulatory standards are critical factors when purchasing 2-Methyltryptamine for research purposes. Many suppliers provide detailed certificates of analysis to ensure the compound meets the required specifications.
The future of 2-Methyltryptamine research looks promising, with ongoing studies exploring its full potential. Whether in drug development, neuroscience, or material science, this compound continues to captivate the scientific community. As more data becomes available, the understanding of 2-Methyltryptamine and its applications will undoubtedly expand, opening new avenues for innovation.
In summary, 2-Methyltryptamine (CAS 2731-06-8) is a compound of significant interest due to its unique chemical structure and diverse applications. From synthesis and characterization to its potential in therapeutics and materials, this molecule offers a wealth of opportunities for researchers. By staying updated on the latest developments and best practices, scientists can fully leverage the capabilities of 2-Methyltryptamine in their work.
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